4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone
Description
“4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone” is a chemical compound that has been studied for various applications . It is an off-white solid .
Synthesis Analysis
This compound has been synthesized by condensation of 1-(4-acetylphenyl)-4-(4-(dimethylamino)benzylidene)-2-phenyl-1H-imidazol-5(4H)-one with different aryl aldehydes . In another study, catalysts based on silver nanoparticles were used in the synthesis of isoxazolone-type heterocycles . The catalysts had yields up to 60%, with the Ag–CeO2 catalyst showing a yield that goes to 94% .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques . The 1H NMR spectrum shows signals corresponding to the different types of protons present in the molecule .Chemical Reactions Analysis
The compound has been used in the synthesis of isoxazolone-type heterocycles . The reaction does not work using a ketone as the starting molecule whatever the reaction conditions .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 118–121°C . The 1H NMR and 13C NMR spectra provide information about the chemical environment of the protons and carbon atoms in the molecule .properties
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(13(16)17-14-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOROJCAWHZHAS-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-isoxazolone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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